Imidazole-d3

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trideuterio-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Imidazole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Imidazole Research

Imidazole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, to yield deuterated analogs like Imidazole-d3 (1H-imidazole-2,4,5-d3), offers a powerful tool for researchers. This isotopic labeling provides a subtle yet profound alteration that can be leveraged in various scientific applications. The increased mass of deuterium can influence reaction kinetics (the kinetic isotope effect), metabolic pathways, and the spectroscopic signatures of the molecule. Consequently, this compound serves as an invaluable tracer in metabolic studies, a standard in mass spectrometry-based quantification, and a probe for elucidating reaction mechanisms. This guide provides a comprehensive overview of the core physical properties of this compound, offering a critical data resource for its effective application in research and development.

Physicochemical Characteristics of this compound

The introduction of three deuterium atoms into the imidazole ring imparts a slight increase in molecular weight compared to its non-deuterated counterpart. While many of the bulk physical properties are expected to be very similar to those of standard imidazole, these subtle differences are critical for its specialized applications.

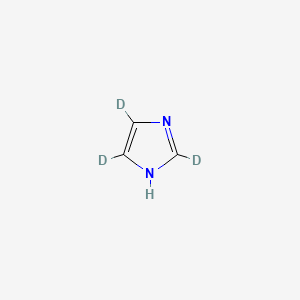

Molecular Structure and Deuteration

The molecular structure of this compound is characterized by the substitution of hydrogen atoms at positions 2, 4, and 5 of the imidazole ring with deuterium atoms.

Caption: Molecular structure of this compound, highlighting the deuterated positions (D).

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data, such as molecular weight and melting point, are specific to the deuterated compound, other properties like boiling point and density are inferred from the well-characterized data of non-deuterated imidazole due to their expected similarity.

| Property | Value | Source |

| Molecular Formula | C₃HD₃N₂ | [1] |

| Molecular Weight | 71.08 g/mol | [1] |

| CAS Number | 6745-43-3 | [1][2] |

| Appearance | White to pale yellow crystalline solid/powder | [3][4][5] |

| Melting Point | 88 °C | [2] |

| Boiling Point | ~256 °C | [3][4][6][7] |

| Density | ~1.23 g/cm³ | [3][8][9] |

| Solubility | Highly soluble in water and polar organic solvents like alcohols.[3][8][10] Soluble in benzene, ether, acetone, petroleum ether, chloroform, and pyridine.[11] Lower solubility in non-polar solvents like ethers.[12] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is paramount for the successful application of this compound in experimental settings. The following section outlines standard methodologies for characterizing key physical attributes.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a widely accepted and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range is indicative of high purity.

Causality: The presence of impurities disrupts the crystal lattice of the solid, typically leading to a depression and broadening of the melting point range. Therefore, a sharp and reproducible melting point is a strong validation of sample purity.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for preparing solutions for various assays and analytical techniques.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.

-

Sample Addition: A small, measured amount of this compound (e.g., 1-2 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

-

Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution at room temperature. Observations are recorded as "freely soluble," "sparingly soluble," or "insoluble."

Methodology (Quantitative - Shake-Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Causality: The high polarity of the imidazole ring, arising from the two nitrogen atoms and the aromatic system, dictates its high solubility in polar solvents like water, with which it can form hydrogen bonds.[3][8][10] Conversely, its solubility is limited in non-polar, non-hydrogen bonding solvents.

Spectroscopic Profile of Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to the protons at positions 2, 4, and 5 in imidazole would be absent in the spectrum of this compound. The remaining N-H proton would appear as a broad singlet, with its chemical shift being solvent-dependent. For imidazole in CDCl₃, the C2-H proton appears at ~7.73 ppm, and the C4-H and C5-H protons appear as an equivalent signal at ~7.14 ppm.[11][13]

Infrared (IR) Spectroscopy

The IR spectrum of imidazole shows characteristic N-H stretching vibrations.[14] In this compound, the C-H stretching bands would be replaced by C-D stretching bands at a lower frequency (wavenumber) due to the heavier mass of deuterium. This isotopic shift is a hallmark of deuteration and can be used to confirm the identity of the labeled compound.

Conclusion

This compound is a vital tool in modern chemical and biological research. Its physical properties, which closely mirror those of its non-deuterated analog, are foundational to its utility. This guide has provided a detailed overview of these properties, from its molecular characteristics to its spectroscopic profile. A thorough understanding of these attributes, coupled with the robust experimental protocols outlined, will empower researchers to confidently and effectively integrate this compound into their studies, ultimately advancing our understanding of complex biological and chemical systems.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemWhat. This compound. [Link]

-

PharmaTutor. IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. [Link]

-

CAS Common Chemistry. Imidazole. [Link]

-

Solubility of Things. Imidazole. [Link]

-

ResearchGate. Physicochemical Properties of Imidazole. [Link]

-

Wikipedia. Imidazole. [Link]

-

Common Organic Chemistry. Imidazole. [Link]

-

The Royal Society of Chemistry. Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. [Link]

-

IJPPR. Chemical and Pharmacological Properties of Imidazoles. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

BMRB. bmse000790 Imidazole - Supplemental Proton Data. [Link]

-

PubMed Central. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. [Link]

-

ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

-

Sorachim. Imidazole. [Link]

-

ResearchGate. Average particle density of imidazole (HIm) and methanol (CH 3 OH)... [Link]

-

ResearchGate. Infrared spectrum of imidazole monomer (IM), dimer (IMD) and trimer... [Link]

-

BMRB. bmse000096 Imidazole. [Link]

-

SpectraBase. Imidazole - Optional[FTIR] - Spectrum. [Link]

-

Journal of Chemical & Engineering Data. Solubility of Imidazoles in Ethers. [Link]

-

ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

Carl ROTH. Safety Data Sheet: Imidazole. [Link]

-

Stenutz. imidazole. [Link]

-

Cheméo. Chemical Properties of Cyclooctane, (1-methylpropyl)- (CAS 16538-89-9). [Link]

-

Cheméo. Chemical Properties of Isoxazole (CAS 288-14-2). [Link]

-

Cheméo. Chemical Properties of 4-Chlorobenzoic acid, propyl ester (CAS 25800-30-0). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Imidazole [commonorganicchemistry.com]

- 5. Imidazole [sorachim.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. imidazole [stenutz.eu]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Deuterium in Imidazole Scaffolds

An In-depth Technical Guide to the Synthesis and Purification of Imidazole-d3

In the landscape of modern drug discovery and mechanistic research, the strategic incorporation of deuterium, a stable heavy isotope of hydrogen, represents a powerful tool for modulating molecular properties. Deuterated compounds, particularly those involving metabolically labile positions, can exhibit a significant kinetic isotope effect (KIE). This effect often leads to slower rates of metabolic degradation, enhancing a drug's pharmacokinetic profile, including increased bioavailability and half-life.[1] The imidazole ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous FDA-approved drugs.[1] Consequently, the ability to selectively deuterate this heterocycle is of paramount importance for developing next-generation therapeutics and for use as internal standards in quantitative mass spectrometry.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound (perdeuterated at the carbon positions), designed for researchers, medicinal chemists, and process development scientists. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for experimental choices, and the self-validating analytical checks essential for ensuring the integrity of the final product.

Part 1: Synthesis via Base-Catalyzed Hydrogen-Deuterium (H/D) Exchange

The most direct and atom-economical approach to deuterating the imidazole ring is through a direct hydrogen-deuterium (H/D) exchange reaction. The carbon-bound protons of the imidazole ring vary in acidity, with the C2 proton being the most acidic and thus the most susceptible to exchange.[2][3][4] Exhaustive deuteration to yield this compound requires forcing conditions that also promote exchange at the less acidic C4 and C5 positions.

The Underlying Mechanism: An Ylide-Mediated Pathway

The H/D exchange at the C2, C4, and C5 positions is a base-catalyzed process.[3] The rate-determining step involves the abstraction of a proton from the carbon of the imidazolium cation by a deuteroxide ion (OD⁻) to form a highly reactive ylide (or its carbene resonance form) intermediate.[4][5][6] This intermediate is then quenched by the deuterated solvent (D₂O) to install a deuterium atom. To achieve full deuteration, this process must occur repeatedly at all three carbon positions.

Caption: Base-catalyzed deuteration proceeds via a key ylide intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the exhaustive deuteration of imidazole. All glassware should be oven-dried to minimize contamination from protic solvents.

Caption: From starting material to crude product.

Methodology:

-

Reaction Setup: In a high-pressure reaction vessel (e.g., a sealed tube or stainless-steel autoclave), combine imidazole (1.0 eq), deuterium oxide (D₂O, 10-20 volumes), and a catalytic amount of a strong base, such as sodium deuteroxide (NaOD, e.g., 0.2-0.5 eq). The use of NaOD in D₂O is critical to avoid reintroduction of protons.

-

Heating: Securely seal the vessel and heat the reaction mixture to a high temperature, typically between 150-200°C. The reaction time can range from 24 to 72 hours.[7]

-

Expert Insight: The high temperature is necessary to overcome the activation energy for C-H bond cleavage at the less reactive C4 and C5 positions. The sealed vessel maintains the pressure required to keep the D₂O in the liquid phase. Monitoring the reaction by taking small aliquots (if possible) and analyzing by ¹H NMR is recommended to determine the point of complete exchange.

-

-

Work-up: After cooling the vessel to room temperature, carefully neutralize the basic solution. This is best accomplished by the slow addition of a deuterated acid, such as DCl in D₂O, to maintain a high isotopic environment.

-

Extraction: The neutralized aqueous solution is then extracted with an organic solvent (e.g., chloroform, ethyl acetate). It is advantageous, though not strictly necessary, to use a deuterated solvent like chloroform-d1 for the extraction to minimize any potential for back-exchange.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Part 2: Purification of this compound

The primary challenge in purification is the removal of residual starting material and partially deuterated intermediates, which have nearly identical physical properties to the desired product.[1] Therefore, purification focuses on removing orthogonal impurities.

Caption: Multi-step approach to achieve high purity.

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the basic imidazole product from non-basic organic impurities.[8]

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

-

Neutralization & Back-Extraction: Combine the acidic aqueous extracts. Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH) until the pH is > 9. The deprotonated imidazole will become less water-soluble.

-

Final Extraction: Extract the now-basic aqueous solution with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is a powerful method for removing trace impurities, resulting in a highly crystalline final product.[8][9]

-

Solvent Selection: Choose a solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for imidazole include toluene, ethyl acetate, or ethanol/water mixtures.

-

Procedure: Dissolve the product from the acid-base extraction in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Expert Insight: Column Chromatography

For particularly impure samples, column chromatography may be necessary. However, the basicity of the imidazole ring can lead to significant peak tailing on standard silica gel.[8]

-

Solution: To mitigate tailing, add a basic modifier like triethylamine (0.5-1%) to the eluent (e.g., a hexane/ethyl acetate system). Alternatively, using a more neutral stationary phase like alumina can provide better peak shape and separation.[8]

Part 3: Analytical Validation and Isotopic Enrichment

Rigorous analytical characterization is non-negotiable. The goal is twofold: confirm the structural identity and quantify the level of deuterium incorporation.

| Technique | Purpose | Expected Outcome for this compound |

| ¹H NMR | To confirm the absence of C-H protons. | Disappearance of signals at ~8.11 ppm (C2-H) and ~7.26 ppm (C4/5-H) in D₂O.[10] Residual peaks indicate incomplete deuteration. |

| ¹³C NMR | To confirm the carbon skeleton and C-D bonds. | Signals for C2 (~137.8 ppm) and C4/5 (~123.4 ppm) will appear as multiplets due to C-D coupling and will be slightly upfield shifted.[10] |

| Mass Spectrometry | To confirm molecular weight and determine isotopic enrichment. | The molecular ion peak will shift from m/z 68 (C₃H₄N₂) to m/z 71 (C₃HD₃N₂). The distribution of isotopologues reveals the percentage of D₃, D₂, D₁, and D₀ species. |

Determining Isotopic Enrichment by Mass Spectrometry

The isotopic purity of the sample is a critical parameter. It can be precisely determined from the mass spectrum by analyzing the relative intensities of the molecular ion cluster.[11][12]

-

Acquire Data: Obtain a high-resolution mass spectrum of the purified sample.

-

Identify Cluster: Locate the molecular ion cluster around the expected mass of this compound (m/z = 71).

-

Correct for ¹³C: Correct the observed intensities of the M+1, M+2, etc. peaks for the natural abundance of ¹³C.

-

Calculate Distribution: The corrected relative intensities of the peaks at m/z 68, 69, 70, and 71 directly correspond to the molar percentages of the d₀, d₁, d₂, and d₃ species in the sample. A high-purity sample should show a dominant peak at m/z 71.

Conclusion

The synthesis and purification of this compound, while conceptually straightforward via H/D exchange, requires careful attention to reaction conditions and a multi-step purification strategy. By employing high temperatures under basic conditions, exhaustive deuteration can be achieved. Subsequent purification via acid-base extraction and recrystallization effectively removes non-isotopic impurities. Finally, a combination of NMR and Mass Spectrometry provides a self-validating system to confirm structural integrity and quantify the isotopic enrichment, delivering a research-grade material essential for advanced pharmaceutical and metabolic studies.

References

-

Miyagi, M., & Nakazawa, T. (2024). Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). The mechanism of HDX reaction at the C-2 position of the imidazole...[Link]

-

Vaughan, J. D., Mughrabi, Z., & Wu, E. C. (1971). Kinetics of deuteration of imidazole. The Journal of Organic Chemistry. [Link]

-

Nishikata, T., et al. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. RSC Publishing. [Link]

-

Vaughan, J. D., Mughrabi, Z., & Wu, E. C. (1971). Kinetics of deuteration of imidazole. ACS Publications. [Link]

-

Miyagi, M., & Nakazawa, T. (2024). Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology. National Institutes of Health. [Link]

-

Nishikata, T., et al. (2024). Divergent and chemoselective deuteration of N -unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications (RSC Publishing). [Link]

-

ResearchGate. (n.d.). Mechanism of the HDX reaction at the imidazole C 2 hydrogen of...[Link]

-

ResearchGate. (n.d.). Examples of deuterated imidazole derivatives.[Link]

-

Rodríguez-González, R., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

-

Gallagher, E. S., et al. (2018). Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).[Link]

-

Dash, K. C., & Roychaudhury, G. (1981). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole at BMRB. [Link]

-

Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

- Google Patents. (n.d.).

-

iGEM. (2021). Buffer Exchange - Removal of Imidazole. [Link]

Sources

- 1. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 10. bmse000096 Imidazole at BMRB [bmrb.io]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Imidazole-d3: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of imidazole-d3, a deuterated isotopologue of imidazole. It is intended for researchers, scientists, and drug development professionals who wish to leverage the unique properties of isotopically labeled compounds in their work. This document delves into the chemical structure, synthesis, and analytical characterization of this compound, with a strong focus on its practical applications in pharmaceutical research and development. The methodologies and insights presented herein are grounded in established scientific principles and field-proven applications.

The Foundation: Understanding Imidazole and Isotopic Labeling

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] Its unique structure imparts both acidic and basic properties, making it a versatile component in numerous biological molecules, including the amino acid histidine.[1][3] The imidazole ring is a common motif in many pharmaceuticals, contributing to their biological activity and metabolic stability.[4][5]

Isotopic labeling, specifically deuteration, involves the strategic replacement of hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H or D).[6] This subtle modification can have profound effects on a molecule's physicochemical properties, most notably its metabolic stability. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[6] In drug development, this can translate to a slower rate of metabolism, potentially leading to improved pharmacokinetic profiles, reduced toxicity from metabolites, and enhanced efficacy.[7][8]

The Chemical Identity of this compound

This compound, in its fully deuterated form on the ring, is 2,4,5-trideuterio-1H-imidazole. The deuterium atoms replace the hydrogens at positions 2, 4, and 5 of the imidazole ring.

| Property | Value | Source |

| IUPAC Name | 2,4,5-trideuterio-1H-imidazole | [9] |

| CAS Number | 6745-43-3 | [10] |

| Molecular Formula | C₃HD₃N₂ | [10] |

| Molecular Weight | 71.10 g/mol | [9] |

Below is a visual representation of the chemical structure of this compound.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for preparing this compound is through hydrogen-deuterium (H/D) exchange in a deuterated solvent under basic conditions. The protons on the imidazole ring, particularly the one at the C2 position, are acidic enough to be exchanged for deuterium.[11][12] The protons at C4 and C5 also undergo exchange, albeit under slightly different conditions.

Experimental Protocol: H/D Exchange for this compound Synthesis

This protocol describes a general procedure for the synthesis of 2,4,5-trideuterio-1H-imidazole.

Materials:

-

Imidazole

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD, 40 wt. % in D₂O)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve imidazole (1.0 g) in deuterium oxide (20 mL).

-

Basification: Add sodium deuteroxide solution (0.5 mL) to the mixture. The basic conditions catalyze the H/D exchange.[11][12]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by taking small aliquots from the reaction mixture.

-

Cooling and Neutralization: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Carefully neutralize the solution with DCl (deuterium chloride) in D₂O.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization or sublimation.

The following diagram illustrates the workflow for the synthesis of this compound.

Analytical Characterization of this compound

The successful synthesis and purity of this compound are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of successfully synthesized this compound will show a significant reduction or complete absence of signals corresponding to the protons at the C2, C4, and C5 positions compared to the spectrum of unlabeled imidazole.[13] A residual proton signal may be observed depending on the efficiency of the deuteration. The N-H proton signal will also be present unless the analysis is performed in a deuterated solvent that facilitates its exchange (like D₂O).

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the three carbon atoms of the imidazole ring. The signals for the deuterated carbons (C2, C4, and C5) will appear as multiplets due to coupling with deuterium (a spin-1 nucleus).

| Nucleus | Unlabeled Imidazole (δ, ppm) | This compound (δ, ppm) |

| ¹H NMR | C2-H: ~7.7, C4/5-H: ~7.1 | Signals significantly reduced or absent |

| ¹³C NMR | C2: ~136, C4/5: ~122 | C2, C4, C5 signals appear as multiplets |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to unlabeled imidazole.

| Compound | Molecular Formula | Exact Mass (m/z) |

| Imidazole | C₃H₄N₂ | 68.04 |

| This compound | C₃HD₃N₂ | 71.06 |

Applications of this compound in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.[14]

Internal Standard in Bioanalytical Methods

One of the most widespread applications of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[15][16] An ideal internal standard should have similar chemical and physical properties to the analyte but a different mass. Deuterated compounds are excellent for this purpose.[17] this compound co-elutes with unlabeled imidazole during chromatography but is easily distinguished by its higher mass in the mass spectrometer. This allows for accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

The following diagram illustrates the use of this compound as an internal standard in a pharmacokinetic study.

Metabolic Pathway and Pharmacokinetic Studies

Deuterated compounds are invaluable for elucidating metabolic pathways.[6] By administering a deuterated drug candidate, researchers can track the fate of the molecule and its metabolites in biological systems. The deuterium label acts as a unique signature that can be easily detected by mass spectrometry, helping to identify sites of metabolic modification.

Improving Drug Properties through Deuteration

Incorporating deuterium into a drug molecule at a site of metabolic vulnerability can slow down its breakdown by metabolic enzymes.[7] This "deuterium switch" approach can lead to:

-

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life and overall exposure.[8]

-

Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the formation of harmful metabolites.[8]

-

Enhanced Efficacy: Increased exposure to the active parent drug can lead to improved therapeutic effects.[6]

Conclusion

This compound is more than just a heavier version of imidazole; it is a powerful tool for scientific inquiry, particularly in the realm of pharmaceutical research and development. Its synthesis via H/D exchange is straightforward, and its characterization is readily achieved with modern analytical techniques. From its role as a reliable internal standard in bioanalytical assays to its use in elucidating metabolic pathways and enhancing the properties of drug candidates, this compound and other deuterated compounds continue to be instrumental in advancing our understanding of drug action and in the development of safer and more effective medicines.

References

- Applications of Deuterated Compounds in Pharmaceutical Research and Development - Benchchem. (URL: )

- Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Anal Bioanal Chem. 2014 Dec;406(30):8013-20. (URL: )

- Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio. (URL: )

- Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology - PMC - NIH. (URL: )

- Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry, 406. (URL: )

- Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC - NIH. (URL: )

- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (URL: )

- Advantages of Deuterated Compounds - Clearsynth Discovery. (URL: )

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffili

-

This compound | C3H4N2 | CID 129731321 - PubChem. (URL: [Link])

-

1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). - ResearchGate. (URL: [Link])

-

The Chemistry of Imidazole: Properties and Versatile Industrial Uses. (URL: [Link])

-

Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. (URL: [Link])

-

Imidazole - Wikipedia. (URL: [Link])

-

Nitroimidazole Interlaboratory Study 03/01 - WUR eDepot. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 9. This compound | C3H4N2 | CID 129731321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Applications of Deuterated Imidazole in Scientific Research

Executive Summary

The imidazole ring is a cornerstone of biological chemistry and medicinal drug design, integral to the structure of essential biomolecules like the amino acid histidine.[1][2] The strategic substitution of hydrogen with its heavy, stable isotope, deuterium, on the imidazole moiety unlocks a powerful set of tools for scientific investigation. This guide provides an in-depth exploration of the applications of deuterated imidazole, moving from foundational principles to advanced experimental methodologies. We will examine how the kinetic isotope effect (KIE) of deuterated imidazole is leveraged to enhance the pharmacokinetic profiles of drugs, its role as a unique probe in advanced spectroscopic techniques like NMR and neutron scattering for structural elucidation, and its utility as a tracer in metabolic studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the unique chemical properties of deuterated imidazoles in their work.

Part 1: Foundational Principles

The Imidazole Moiety: A Versatile Biological Scaffold

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] Its unique electronic structure allows it to act as both a hydrogen bond donor and acceptor, and it is amphoteric, meaning it can function as both an acid and a base.[3][4] This versatility is central to its ubiquitous presence in biological systems. It forms the side chain of the amino acid histidine, which plays a critical role in enzyme catalysis, metal ion coordination (e.g., in hemoglobin), and intracellular buffering.[1][2] Furthermore, the imidazole nucleus is a common feature in many successful pharmaceuticals, including antifungal agents (e.g., clotrimazole), anti-ulcer drugs (e.g., cimetidine), and antibiotics (e.g., metronidazole).[2][4][5] Its ability to improve the solubility and bioavailability of drug molecules makes it an attractive scaffold in medicinal chemistry.[4]

The Kinetic Isotope Effect (KIE): The Scientific Rationale for Deuteration

The substitution of hydrogen (¹H) with deuterium (²H or D) is the simplest chemical modification that can be made to a molecule, yet it can have profound effects on its reactivity. This is due to the Kinetic Isotope Effect (KIE) .[6][7] The C-D bond has a lower zero-point vibrational energy than the C-H bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond than a C-H bond.[8][]

When the cleavage of a C-H bond is the rate-determining step in a reaction, such as in many enzymatic metabolic processes, replacing that hydrogen with deuterium will slow the reaction rate.[7][10] This effect is the primary driver for the use of deuteration in drug development.[11]

Figure 1: Energy profile illustrating the Kinetic Isotope Effect (KIE). The higher activation energy (ΔG‡) required to cleave the stronger C-D bond compared to the C-H bond results in a slower reaction rate.

Part 2: Applications in Drug Discovery and Pharmacokinetics

Enhancing Metabolic Stability and Safety Profiles

The primary application of deuterating imidazole-containing compounds in medicine is to improve their pharmacokinetic (PK) profile.[8][12] Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidative cleavage of C-H bonds.[10] If this metabolic pathway is the main route of clearance and occurs at a C-H bond on the imidazole ring or an associated substituent, deuteration at that site can significantly slow down the drug's metabolism.[13][14]

This strategic deuteration can lead to several therapeutic benefits:

-

Increased Half-Life: Slower metabolism means the drug remains in the body longer, potentially allowing for less frequent dosing.[8][13]

-

Improved Bioavailability: Reduced first-pass metabolism can increase the concentration of the active drug that reaches systemic circulation.

-

Reduced Toxic Metabolites: If a specific metabolic pathway produces a toxic byproduct, deuterating the site of that reaction can shunt metabolism towards safer pathways.[13]

-

Lower Dosage Requirements: A longer half-life and higher bioavailability may allow for smaller doses to achieve the same therapeutic effect, reducing the risk of off-target side effects.[11]

The first deuterated drug approved by the FDA, Deutetrabenazine (Austedo®), exemplifies the success of this strategy, offering an improved PK profile over its non-deuterated counterpart, tetrabenazine.[8][15]

The following table illustrates a hypothetical comparison between a standard imidazole-based drug and its deuterated version, showcasing potential improvements in key PK parameters.

| Parameter | Standard Drug (H-Drug) | Deuterated Drug (D-Drug) | Rationale for Change |

| Half-life (t½) | 2.5 hours | 7.0 hours | Slower enzymatic metabolism due to the KIE.[8] |

| Clearance (CL) | 15 L/hr | 5.4 L/hr | Reduced rate of metabolic elimination.[15] |

| Area Under Curve (AUC) | 800 ng·hr/mL | 2240 ng·hr/mL | Increased systemic exposure due to lower clearance.[15] |

| Toxic Metabolite Conc. | 120 ng/mL | 35 ng/mL | Metabolism is shunted away from the toxic pathway.[13] |

Workflow for Evaluating Deuterated Drug Candidates

The decision to pursue a deuterated drug candidate requires a systematic evaluation. The workflow below outlines the key stages, from initial design to preclinical assessment. This process is self-validating, as each step provides the necessary data to justify proceeding to the next.

Figure 2: A logical workflow for the preclinical evaluation of a deuterated drug candidate. The process ensures that resources are committed only to compounds showing a tangible metabolic advantage.

General Protocol for Synthesis via H/D Exchange

While multi-step synthesis is possible, hydrogen-deuterium (H/D) exchange reactions offer an efficient method for deuterating imidazoles, particularly for late-stage functionalization.[16]

Objective: To deuterate the C2, C4, and C5 positions of an imidazole-containing compound.

Methodology:

-

Dissolution: Dissolve the imidazole-containing substrate in deuterium oxide (D₂O).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., D₂SO₄) or base (e.g., NaOD) to facilitate the exchange. The choice of acid or base can provide selectivity for different positions on the ring.[17]

-

Heating: Place the solution in a sealed pressure tube or microwave reactor and heat. Typical conditions might be 130-200°C for several hours.[17][18] The exact temperature and time depend on the substrate's stability and the desired level of deuteration.

-

Work-up: After cooling, neutralize the solution. The product can be isolated by removing the D₂O under reduced pressure and purifying via standard techniques like column chromatography.

-

Validation: Confirm the degree and position of deuteration using ¹H NMR (disappearance of proton signals) and Mass Spectrometry (increase in molecular weight).

Part 3: Advanced Spectroscopic and Structural Analysis

Solid-State NMR: A Window into Protein Active Sites

In structural biology, deuterated imidazole can serve as a powerful probe when studying metalloproteins where a histidine residue coordinates a metal ion in the active site.

Rationale: By engineering a protein mutant where the native proximal histidine is replaced (e.g., with glycine) and then introducing deuterated imidazole as an exogenous ligand, researchers can use solid-state ²H NMR to exclusively probe the environment of the active site.[18] The deuterium nucleus has a nuclear spin of 1, making it NMR-active. Its signals are highly sensitive to the local electronic environment, particularly the paramagnetic effects of a nearby metal ion.

Experimental Workflow:

-

Protein Expression: Express and purify the mutant protein (e.g., Cytochrome c Peroxidase H175G).[18]

-

Ligand Binding: Incubate the protein with perdeuterated imidazole (imidazole-d₄) to allow it to bind in the cavity created by the mutation.

-

Sample Preparation: Concentrate the protein-ligand complex and pack it into a magic-angle spinning (MAS) NMR rotor.

-

²H NMR Spectroscopy: Acquire solid-state ²H MAS NMR spectra. The hyperfine shifted signals from the deuterons on the bound imidazole provide information on the electronic structure and geometry of the active site.[18]

-

Validation: To confirm the observed signal is from the bound ligand, a competition experiment can be performed by adding an excess of non-deuterated imidazole. The intensity of the deuterium signal should decrease as the deuterated ligand is displaced.[18]

Neutron Scattering: Mapping Hydration Shells

Neutron scattering is a powerful technique for determining the structure of materials at the atomic scale. Its effectiveness with biological molecules is greatly enhanced by isotopic labeling, because hydrogen and deuterium scatter neutrons very differently.[19] This difference creates "contrast" that can be used to highlight specific parts of a molecular complex.

Rationale: By systematically changing the isotopic composition of both the imidazole solute and the water solvent, one can experimentally isolate the specific interactions between them. This is known as the Neutron Diffraction with Isotopic Substitution (NDIS) method.[20]

Experimental Design: The table below outlines the different isotopic combinations used in a typical NDIS experiment to study the hydration of imidazole and the information each combination provides.

| Sample No. | Imidazole Isotope | Solvent Isotope | Primary Information Gained |

| 1 | Imidazole-h₄ | D₂O | Defines the overall structure, dominated by solvent-solvent correlations. |

| 2 | Imidazole-d₄ | D₂O | Changes the imidazole scattering, allows for contrast with Sample 1.[21] |

| 3 | Imidazole-h₄ | H₂O | Provides a different solvent background contrast. |

| 4 | Imidazole-d₄ | H₂O | Further contrast variation to isolate solute-solvent interactions. |

| 5 | Mixed Isotopes | Mixed Isotopes | By using mixtures (e.g., 50:50 H₂O/D₂O), one can "contrast match" or nullify the scattering from one component to exclusively see the other.[20][22] |

By analyzing the differences between the scattering patterns of these samples, researchers can construct detailed 3D maps of the water molecules in the hydration shell around the imidazole molecule, revealing the precise geometry of hydrogen bonds between imidazole's nitrogen atoms and the surrounding water.[22]

Figure 3: Conceptual diagram of a contrast-matching neutron scattering experiment. By using a specific H₂O/D₂O mixture, the solvent's scattering signal is effectively "nulled," allowing the scattered neutrons to report exclusively on the structure of the deuterated imidazole solute.

Part 4: Probing Biological Pathways and Dynamics

Deuterated Imidazole as a Metabolic Tracer

Deuterated molecules are widely used as stable, non-radioactive tracers to follow metabolic pathways in vivo.[23][24] This is the basis of Deuterium Metabolic Imaging (DMI), a growing MRI-based modality.[25][26][27] While deuterated glucose is most common, deuterated imidazole (or its biological precursor, deuterated histidine) can be used to track amino acid metabolism.

Application Concept:

-

Administration: A subject is administered deuterated histidine.

-

Metabolic Conversion: Cellular enzymes incorporate the histidine into proteins or metabolize it into other compounds like histamine or glutamate. The deuterium label is carried along with the imidazole ring or its fragments.

-

Detection: Using techniques like Mass Spectrometry or Deuterium NMR spectroscopy, the appearance of the deuterium label in various downstream metabolites can be quantified over time.[25]

-

Analysis: This data provides a direct measure of the flux through specific metabolic pathways involving histidine, which can be altered in disease states like cancer.

H/D Exchange Kinetics to Study Protein Phosphorylation

The hydrogen at the C2 position of the imidazole ring of histidine undergoes H/D exchange when a protein is incubated in D₂O, albeit much more slowly than amide backbone hydrogens.[28] The rate of this exchange is highly sensitive to the local chemical environment.

Rationale: Phosphorylation of a histidine residue dramatically alters the electronic properties of its imidazole ring. This change significantly slows down the rate of C2-H/D exchange.[28] This phenomenon provides a novel method for detecting the notoriously unstable phosphohistidine modification.

Experimental Protocol: Detecting Histidine Phosphorylation

-

Sample Preparation: Prepare two samples of the histidine-containing peptide or protein: one in its native state and one that has been enzymatically phosphorylated.

-

Incubation: Incubate both samples in a D₂O-based buffer for a set period.

-

Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature.

-

LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS).

-

Data Interpretation: The phosphorylated peptide will show a significantly lower mass increase (i.e., less deuterium incorporation) compared to its non-phosphorylated counterpart due to the retarded exchange at the C2 position. MS/MS fragmentation can then be used to confirm the location of the modification.[28]

Conclusion

The simple act of replacing hydrogen with deuterium on an imidazole ring provides a remarkable array of tools for scientific inquiry. In drug development, it offers a validated strategy to rationally design molecules with superior pharmacokinetic properties by leveraging the kinetic isotope effect. For structural biologists and chemists, deuterated imidazole serves as a high-precision probe for investigating molecular interactions and dynamics using advanced NMR and neutron scattering techniques. Finally, its role as a stable isotopic tracer opens doors to quantifying the flux of metabolic pathways in real-time. The continued development of synthetic methods for site-specific deuteration and advances in analytical instrumentation will undoubtedly expand the applications of this versatile molecule, reinforcing its value across the scientific disciplines.

References

-

Peeples, L. (2015). Deuterated Drugs. PubMed. Available at: [Link]

-

Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Stamler, D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Innovations in Clinical Neuroscience. Available at: [Link]

-

Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs. Available at: [Link]

-

Wang, S., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics. Available at: [Link]

-

ResearchGate. (n.d.). Examples of deuterated imidazole derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Imidazole. Wikipedia. Available at: [Link]

-

Khan, I., et al. (2023). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. Available at: [Link]

-

Kaga, A., et al. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Imidazole: Having Versatile Biological Activities. Journal of Chemistry. Available at: [Link]

-

Giernoth, R., & Bankmann, D. (2006). A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts. Semantic Scholar. Available at: [Link]

-

Lin, I-J., et al. (2009). Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. Journal of the American Chemical Society. Available at: [Link]

-

Sharma, A., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). Preparation procedure of the deuterated imidazole diketone compound. Google Patents.

-

Jungwirth, P., et al. (n.d.). Changes in the hydration structure of imidazole upon protonation: neutron scattering and molecular simulations. Pavel Jungwirth's Group. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available at: [Link]

-

Li, N., et al. (2022). Deuteration-enhanced neutron contrasts to probe amorphous domain sizes in organic photovoltaic bulk heterojunction films. Nature Communications. Available at: [Link]

-

Vaughan, J. D., et al. (1972). Kinetics of deuteration of imidazole. The Journal of Organic Chemistry. Available at: [Link]

-

Cierniewski, C. S., et al. (2015). Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Available at: [Link]

-

Kumar, V., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles... The Royal Society of Chemistry. Available at: [Link]

-

Lenton, S., et al. (2020). Hydrophilic and hydrophobic interactions in concentrated aqueous imidazole solutions: a neutron diffraction and total X-ray scattering study. Physical Chemistry Chemical Physics. Available at: [Link]

-

Forschungszentrum Jülich. (2022). Deuteration. Forschungszentrum Jülich. Available at: [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. Available at: [Link]

-

Ingenza. (2024). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. Available at: [Link]

-

Isowater Corporation. (n.d.). Applications for Deuterium. Isowater Corporation. Available at: [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Chemistry LibreTexts. Available at: [Link]

-

Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Biomedical Optics Express. Available at: [Link]

-

Lenton, S., et al. (2020). Hydrophilic and Hydrophobic Interactions in Concentrated Aqueous Imidazole Solutions: A Neutron Diffraction and Total X-ray Scattering Study. ResearchGate. Available at: [Link]

-

Chemistry For Everyone. (2023). How Are Isotopes Used As Tracers In Biological Studies? YouTube. Available at: [Link]

-

van den Boomen, P. F. C., et al. (2021). Deuterium Metabolic Imaging – Back to the Future. Metabolites. Available at: [Link]

-

Brindle, K. M. (2020). Metabolic imaging with deuterium labeled substrates. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Zhang, Y., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. Available at: [Link]

Sources

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview | Neuroquantology [neuroquantology.com]

- 4. scispace.com [scispace.com]

- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Deuteration [fz-juelich.de]

- 20. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]

- 21. researchgate.net [researchgate.net]

- 22. Hydrophilic and hydrophobic interactions in concentrated aqueous imidazole solutions: a neutron diffraction and total X-ray scattering study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. isowater.com [isowater.com]

- 24. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic imaging with deuterium labeled substrates. [repository.cam.ac.uk]

- 27. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Purity: A Technical Guide to Imidazole-d3 for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the precision of analytical methodologies is paramount. Stable isotope-labeled (SIL) compounds are foundational to achieving this precision, particularly in quantitative bioanalysis using mass spectrometry. Among these, Imidazole-d3 stands out for its utility as an internal standard, owing to its structural similarity to various endogenous molecules and drug candidates. However, the integrity of any study utilizing this compound is directly contingent on its chemical and isotopic purity. This guide provides an in-depth exploration of this compound, focusing on the critical aspects of supplier selection and the verification of purity specifications to ensure the validity and reproducibility of experimental outcomes.

The Critical Role of Purity in this compound Applications

This compound, a deuterated analog of imidazole, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Its function is to normalize for variations that can occur during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of quantification. The efficacy of this compound in this role is, however, entirely dependent on its purity. Two key facets of purity must be considered:

-

Chemical Purity: This refers to the absence of any chemical species other than this compound. Chemical impurities can introduce interfering signals in analytical assays, leading to inaccurate measurements. In some cases, impurities may even suppress the ionization of the analyte or the internal standard, a phenomenon known as the matrix effect, further compromising data quality.

-

Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the compound that is fully deuterated (d3) versus partially deuterated (d2, d1) or non-deuterated (d0) forms. The presence of significant amounts of the non-labeled (d0) species in the internal standard can artificially inflate the measured concentration of the analyte, leading to erroneous results.

The consequences of using an impure standard can be profound, ranging from misleading pharmacokinetic data to the failure of a drug candidate in late-stage development. Therefore, a rigorous approach to selecting a supplier and verifying the purity of this compound is not merely a matter of good practice but a fundamental requirement for scientific integrity.

Selecting a High-Purity this compound Supplier

The selection of a reliable supplier is the first and most critical step in ensuring the quality of your this compound. Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) that details the chemical and isotopic purity of the compound. When evaluating potential suppliers, consider the following:

-

Transparency of Information: A trustworthy supplier will readily provide detailed analytical data, including NMR spectra and mass spectrometry data, to support the claims made on their CoA.

-

Stated Purity Specifications: Look for suppliers that guarantee high chemical purity (typically ≥98% or higher) and high isotopic purity (e.g., ≥98 atom % D).

-

Analytical Methods Used: The CoA should specify the analytical techniques used to determine purity, such as NMR for structural confirmation and isotopic enrichment, and GC-MS or LC-MS for chemical purity.

Below is a comparative summary of typical specifications from recognized suppliers in the field:

| Supplier/Manufacturer | Typical Chemical Purity | Typical Isotopic Purity (atom % D) | Analytical Data Provided |

| LGC Standards | Often ≥98% | Routinely specified | Certificate of Analysis |

| Simson Pharma Limited | High quality, CoA provided | Specified on CoA | Certificate of Analysis |

| Biosynth | High-quality reference standards | Specified on product page | Product details online |

| Cambridge Isotope Laboratories, Inc. | Typically ≥98% | Commonly 98% | Product specifications online |

| Sigma-Aldrich (Merck) | ≥99% (CP) for some grades | 98 atom % D is common | Certificate of Analysis |

It is imperative for researchers to scrutinize the CoA for each batch of this compound received, as purity can vary between lots.

Understanding and Verifying Purity Specifications

While a supplier's CoA is an essential document, it is a prudent practice in many research and regulated environments to independently verify the purity of a new batch of this compound. This self-validating approach ensures the utmost confidence in your experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful techniques for this purpose.

Isotopic Purity Verification by NMR Spectroscopy

NMR spectroscopy is the gold standard for determining the isotopic enrichment of deuterated compounds. For this compound, both ¹H NMR and ²H (Deuterium) NMR can be employed.

-

¹H NMR: In a ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the protons on the imidazole ring should be of very low intensity compared to any residual solvent peaks or a known internal standard. The degree of deuteration can be estimated by comparing the integral of the residual proton signals to the integral of a known standard.

-

²H NMR: Deuterium NMR provides a direct measure of the deuterium atoms in the molecule. The spectrum will show peaks corresponding to the deuterated positions, and their integration can be used to confirm the isotopic enrichment. For compounds with high deuterium enrichment (>98 atom%), ²H NMR is often a more appealing and accurate technique than conventional ¹H NMR[1].

Chemical Purity Verification by LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for assessing chemical purity and confirming the identity of this compound. A well-developed LC-MS/MS method can separate this compound from potential impurities and provide their relative abundance.

Experimental Protocol: Verification of this compound Purity by LC-MS/MS

This protocol outlines a general procedure for the qualitative and semi-quantitative assessment of this compound purity.

1. Materials and Reagents:

-

This compound sample

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

A suitable C18 reversed-phase HPLC column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-8 min: Return to 5% B and equilibrate

-

-

-

Mass Spectrometry (Triple Quadrupole or High-Resolution MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full Scan (to identify potential impurities) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its potential isotopic variants.

-

Full Scan Range: m/z 50-200

-

SIM/MRM Transitions:

-

This compound (C₃HD₃N₂): Precursor ion (m/z) 72.1 → Product ion (e.g., m/z 45.1)

-

Imidazole-d2 (C₃H₂D₂N₂): Precursor ion (m/z) 71.1

-

Imidazole-d1 (C₃H₃DN₂): Precursor ion (m/z) 70.1

-

Imidazole-d0 (C₃H₄N₂): Precursor ion (m/z) 69.1

-

-

4. Data Analysis:

-

Chemical Purity: In the full scan chromatogram, the peak area of the this compound peak (at m/z 72.1) should be compared to the total area of all other detected peaks. A purity of >99% is generally considered excellent.

-

Isotopic Purity: In the mass spectrum of the this compound peak, the intensity of the ion at m/z 72.1 should be significantly higher than the intensities of the ions at m/z 71.1, 70.1, and 69.1. The relative abundance of these ions can be used to estimate the isotopic distribution.

Visualizing Key Concepts

To further clarify the critical considerations in sourcing and utilizing this compound, the following diagrams illustrate the supplier selection workflow and the interplay of purity specifications.

Caption: Workflow for selecting a qualified this compound supplier.

Caption: Relationship between purity specifications and accurate quantification.

Conclusion

The selection and use of this compound as an internal standard is a critical decision that can significantly impact the outcome of research and drug development projects. A thorough understanding of the nuances of chemical and isotopic purity, coupled with a diligent approach to supplier qualification and in-house verification, is essential for generating reliable and reproducible data. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with impurities and ensure the highest level of scientific integrity in their work.

References

-

Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]

-

PubMed. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Available at: [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

-

Taylor & Francis Online. An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Available at: [Link]

-

Acanthus Research Inc. Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

-

MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

-

Wiley Analytical Science. Imidazole quantification by LC determination. Available at: [Link]

-

Chromatography Forum. RP HPLC method for Imidazole. Available at: [Link]

-

Nacalai Tesque, Inc. 8. Methods in Developing Mobile Phase Condition for C18 Column. Available at: [Link]

-

SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]

-

PubMed Central. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]

Sources

Safety and handling guidelines for Imidazole-d3

An In-Depth Technical Guide to the Safe Handling of Imidazole-d3

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound (2,4,5-trideuterio-1H-imidazole). As an isotopically labeled analog of imidazole, its macroscopic physical, chemical, and toxicological properties are considered equivalent to its non-deuterated counterpart for the purposes of risk assessment and laboratory safety. The recommendations herein are synthesized from authoritative safety data sheets (SDS), standard operating procedures (SOPs), and toxicological databases, providing researchers, scientists, and drug development professionals with a framework for safe and effective handling.

Chemical Identification and Core Properties

This compound is a deuterated form of imidazole, a five-membered aromatic heterocycle.[1][2] While its primary use is in tracer studies and as an internal standard in mass spectrometry, its chemical behavior and associated hazards mirror those of standard imidazole.[3]

Physical and Chemical Data Summary

The fundamental properties of this compound are summarized below. Properties that have not been experimentally determined for the deuterated form are represented by the established data for imidazole, a standard and scientifically accepted practice.

| Property | Value | Source(s) |

| IUPAC Name | 2,4,5-trideuterio-1H-imidazole | [4] |

| Synonyms | 1H-imidazole-2,4,5-d3, Glyoxaline-d3 | [4][5] |

| CAS Number | 6745-43-3 | [4] |

| Molecular Formula | C₃HD₃N₂ | [4] |

| Molecular Weight | 71.10 g/mol | [4] |

| Appearance | White to pale yellow or colorless solid/crystals | [3][6] |

| Melting Point | 89 - 91 °C (192 - 196 °F) | [3][6] |

| Boiling Point | 256 °C (493 °F) | [3][6] |

| Flash Point | 145 °C (293 °F) | [6][7] |

| Autoignition Temp. | 480 °C (896 °F) | [6] |

| Solubility | Soluble in water (633 g/L) | [3] |

| pH | 9.5 - 11 (for a 6.7% aqueous solution) | [5][6] |

| Vapor Pressure | 0.003 mbar @ 20 °C | [5][7] |

Hazard Identification and Risk Profile

This compound, like its parent compound, is classified as a hazardous substance.[5][6] Understanding its risk profile is the cornerstone of safe handling. The primary dangers are its corrosive nature and its potential for reproductive toxicity.[6][8][9]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 1B | H360D: May damage the unborn child |

-

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[5][8]

-

Health Effects:

-

Skin and Eyes: Direct contact causes severe chemical burns, deep ulcerations, and potentially irreversible eye damage or blindness.[6][8][11]

-

Inhalation: Dust inhalation causes chemical burns to the respiratory tract, which can lead to pulmonary edema.[8]

-

Ingestion: Harmful if swallowed, causing severe burns to the mouth, throat, and gastrointestinal tract, with a risk of perforation.[6][8]

-

Chronic Effects & Reproductive Hazard: Classified as a substance that may damage an unborn child.[6][9] Laboratory experiments have also indicated potential mutagenic effects.[8]

-

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood to control dust and vapors.[5][12][13]

-

Ventilation: The laboratory should have a general exhaust system to keep employee exposures as low as possible.[12]

-

Safety Stations: An emergency eyewash station and a safety shower must be readily accessible, located within a 10-second travel distance of the workspace.[5][13]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is critical for preventing direct contact. The causality is simple: if engineering controls fail or are insufficient, PPE is the final barrier between the researcher and the hazardous chemical.

Caption: PPE selection workflow for handling this compound.

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is essential for minimizing risk.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Don all required PPE as outlined in the diagram above.[12]

-

Weighing and Transfer: Conduct all weighing and transfers of solid this compound inside the fume hood. Use tools and techniques that minimize dust generation (e.g., using a micro-spatula, avoiding pouring from a height).[6][8]

-

Dissolving: When preparing solutions, always add the solid this compound to the solvent slowly.[14] Never add solvent to the solid, especially water, to avoid a potentially violent reaction.[14]

-

Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[9][12] Contaminated clothing should be removed immediately and laundered separately before reuse.[6][14]

Storage Requirements

The stability and safety of this compound depend on correct storage conditions. The rationale is to prevent degradation and avoid contact with substances that could trigger a hazardous reaction.

-

Container: Store in a tightly sealed, airtight, and properly labeled container.[5][12][13]

-

Location: Keep in a cool, dry, and well-ventilated area designated as a corrosives storage area.[5][13]

-

Segregation: Store segregated from incompatible materials.[12][13]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][8][12]

-

Conditions to Avoid: Direct sunlight, heat, sparks, open flames, and moisture.[12][13]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate injury and environmental contamination.

Caption: Emergency response decision tree for this compound incidents.

First-Aid Measures Protocol

-